![molecular formula C17H13ClN2O2 B6323335 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1020238-82-7](/img/structure/B6323335.png)
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known as 4-chloro-3-phenylpyrazole-5-carboxylic acid (4-CPPCA), is a halogenated aromatic carboxylic acid that has a wide range of applications in scientific research and laboratory experiments. 4-CPPCA is a versatile compound with a number of unique properties that make it useful for various applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions of research are discussed in
Mechanism of Action
The mechanism of action of 4-CPPCA is not fully understood, but it is believed to involve the formation of an intermediate compound, which is then converted into the desired product. In the case of the synthesis of benzodiazepines, the intermediate compound is an aryl-substituted pyrazole, which is then converted into the desired benzodiazepine via a series of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPPCA are not fully understood. However, it has been found to have anticonvulsant and anti-inflammatory effects, suggesting that it may have potential therapeutic applications. It has also been found to have antioxidant and antiproliferative effects, indicating that it may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
The main advantage of 4-CPPCA is its versatility, as it can be used in a wide range of laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective reagent. However, 4-CPPCA is a halogenated compound, so it should be handled with caution to avoid exposure to toxic fumes.
Future Directions
There are a number of potential future directions for research involving 4-CPPCA. These include further investigation into its mechanism of action and its potential therapeutic applications, as well as its potential use as a reagent in the synthesis of various compounds. Additionally, further research could be conducted into its potential use as a dye or pigment, as well as its potential use in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use as an antioxidant or antiproliferative agent in cancer therapy.
Synthesis Methods
4-CPPCA can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of glacial acetic acid to produce 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acidhenyl-1H-pyrazole-5-carboxaldehyde. The second step involves the oxidation of the aldehyde with sodium hypochlorite in acetic acid to form 4-CPPCA.
Scientific Research Applications
4-CPPCA has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including benzodiazepines, pyrazolones, and pyrazolines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of various dyes and pigments.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZCWIBFHZVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.